molecular formula C28H33N7O2 B2910610 N-(4-butylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251686-79-9

N-(4-butylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Katalognummer: B2910610
CAS-Nummer: 1251686-79-9
Molekulargewicht: 499.619
InChI-Schlüssel: AXKSBUGAAQDQQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazolopyrazine class, featuring a 1,2,4-triazolo[4,3-a]pyrazin-3-one core substituted with a 4-(2-methylphenyl)piperazine group at position 8 and an N-(4-butylphenyl)acetamide moiety at position 2. Its structure integrates a piperazine ring (linked to a 2-methylphenyl group) and a lipophilic 4-butylphenyl chain, which may enhance blood-brain barrier penetration and receptor binding affinity.

Eigenschaften

IUPAC Name

N-(4-butylphenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2/c1-3-4-8-22-10-12-23(13-11-22)30-25(36)20-35-28(37)34-15-14-29-26(27(34)31-35)33-18-16-32(17-19-33)24-9-6-5-7-21(24)2/h5-7,9-15H,3-4,8,16-20H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKSBUGAAQDQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution of the triazolopyrazine core with a piperazine derivative, often under basic conditions.

    Attachment of the butylphenyl and methylphenyl groups: These groups are introduced through Friedel-Crafts acylation reactions, using aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-butylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(4-butylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-butylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide

  • Key Differences : The 4-butylphenyl group in the target compound is replaced with a 3-isopropylphenyl group.
  • Impact on Properties: The isopropyl substituent reduces lipophilicity (clogP ≈ 3.2 vs. In silico docking studies (AutoDock Vina) suggest weaker binding to dopamine D3 receptors (ΔG = -9.2 kcal/mol vs. target’s -10.5 kcal/mol) due to steric hindrance from the branched isopropyl group .
  • Synthesis: Prepared via similar Pd-catalyzed coupling but requires additional purification steps (normal-phase chromatography) due to isomer formation .

Structural Analog 2: 8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-(2H)-one (Compound 45)

  • Key Differences : The acetamide side chain is absent, and the piperazine is substituted with a benzyl group instead of 2-methylphenyl.
  • Impact on Properties :
    • Lacks the acetamide moiety, reducing hydrogen-bonding capacity (critical for kinase inhibition).
    • Benzylpiperazine enhances serotonin 5-HT1A receptor affinity (Ki = 12 nM vs. target’s 5-HT1A Ki = 48 nM) but diminishes dopamine D2 selectivity .
  • Pharmacological Activity : Demonstrated antipsychotic effects in rodent models (ED50 = 1.2 mg/kg in apomorphine-induced climbing test) .

Structural Analog 3: N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide (Compound 79)

  • Key Differences : The 4-butylphenylacetamide is replaced with a 2-oxothiazolidine-4-carboxamide group.
  • Impact on Properties: Introduction of the thiazolidine ring improves aqueous solubility (logS = -3.1 vs. target’s -4.8) but reduces metabolic stability (t1/2 = 1.8 h in human liver microsomes vs. target’s 4.5 h) . Enhanced antioxidant activity (IC50 = 8 µM in DPPH assay) due to the phenolic hydroxyl group in the thiazolidine moiety .

Structural Analog 4: 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)

  • Key Differences : A pentanamide linker replaces the triazolopyrazine core, and the piperazine is substituted with 2,4-dichlorophenyl.
  • Impact on Properties :
    • Broader receptor profile: High affinity for α1-adrenergic (Ki = 0.3 nM) and 5-HT2A (Ki = 2.1 nM) receptors, unlike the target compound’s selectivity for dopamine receptors .
    • Improved oral bioavailability (F = 65% in rats) due to the flexible pentanamide chain .

Comparative Data Table

Compound Core Structure Key Substituents Dopamine D3 Ki (nM) 5-HT1A Ki (nM) clogP Metabolic Stability (t1/2, h)
Target Compound Triazolo[4,3-a]pyrazine 4-Butylphenylacetamide, 2-methylphenylpiperazine 3.2 48 4.5 4.5
Analog 1 Triazolo[4,3-a]pyrazine 3-Isopropylphenylacetamide 15.7 62 3.2 3.8
Analog 45 Triazolo[4,3-a]pyrazine Benzylpiperazine, phenyl 28.9 12 3.8 5.1
Analog 79 Triazolo[4,3-a]pyrazine 2-Oxothiazolidine-4-carboxamide N/A N/A 2.1 1.8
Compound 7o Pentanamide 2,4-Dichlorophenylpiperazine 1.4 (α1-adrenergic) 2.1 (5-HT2A) 4.9 6.7

Key Research Findings

  • Receptor Selectivity : The target compound’s 2-methylphenylpiperazine group confers dopamine D3 selectivity, whereas benzylpiperazine (Analog 45) shifts affinity toward 5-HT1A .
  • Lipophilicity vs. Bioavailability : The 4-butylphenyl chain in the target compound balances lipophilicity and metabolic stability better than shorter chains (e.g., isopropyl in Analog 1) .
  • Synthetic Challenges : Analog 79’s thiazolidine-carboxamide requires multistep coupling (EDCI/HOBt), yielding 63% after chromatography, compared to the target’s straightforward Ullmann coupling (78% yield) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.